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Compound of Interest

Compound Name: (6-Aminopyridin-2-yl)methanol

Cat. No.: B113033 Get Quote

(6-Aminopyridin-2-yl)methanol has emerged as a pivotal building block in medicinal

chemistry, offering a versatile scaffold for the development of a diverse range of therapeutic

agents. Its unique structural features, comprising a pyridine ring substituted with both a

nucleophilic amino group and a reactive hydroxymethyl group, provide a foundation for

synthesizing complex molecules with significant biological activity. This technical guide delves

into the synthesis, properties, and extensive applications of (6-aminopyridin-2-yl)methanol,
with a particular focus on its role in the design of kinase inhibitors for various disease

indications.

Physicochemical Properties
(6-Aminopyridin-2-yl)methanol is a solid at room temperature with a molecular weight of

124.14 g/mol . It is essential to handle this compound with care, as it is classified as an irritant

and can be harmful if swallowed, in contact with skin, or inhaled. Proper storage in a dark, inert

atmosphere at 2-8°C is recommended to maintain its stability.
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Property Value Reference

IUPAC Name (6-aminopyridin-2-yl)methanol

Molecular Formula C₆H₈N₂O

Molecular Weight 124.14 g/mol

CAS Number 79651-64-2

Physical Form Solid

Storage
Keep in dark place, inert

atmosphere, 2-8°C

Synthesis of the Core Scaffold
The synthesis of (6-aminopyridin-2-yl)methanol can be achieved through various synthetic

routes. One common and efficient method involves the reduction of a corresponding ester,

such as methyl 6-aminopicolinate.

Experimental Protocol: Reduction of Methyl 6-
aminopicolinate
This protocol details the reduction of methyl 6-aminopicolinate to (6-aminopyridin-2-
yl)methanol using lithium aluminum hydride (LiAlH₄), a potent reducing agent.

Materials:

Methyl 6-aminopicolinate

Lithium aluminum hydride (LiAlH₄)

Anhydrous tetrahydrofuran (THF)

Anhydrous diethyl ether

Sodium sulfate (Na₂SO₄)

Water
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15% Sodium hydroxide (NaOH) solution

Nitrogen or Argon gas supply

Standard laboratory glassware (three-necked round-bottom flask, condenser, dropping

funnel, etc.)

Procedure:

Setup: An oven-dried three-necked flask equipped with a mechanical stirrer, a condenser,

and a nitrogen inlet is flushed with nitrogen.

Reagent Preparation: A suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF is prepared

in the flask and cooled to 0°C using an ice bath.

Addition of Ester: A solution of methyl 6-aminopicolinate (1.0 equivalent) in anhydrous THF is

added dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0°C.

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room

temperature and then refluxed for 4-6 hours, or until thin-layer chromatography (TLC)

indicates the complete consumption of the starting material.

Quenching: The reaction mixture is cooled to 0°C and cautiously quenched by the sequential

dropwise addition of water, followed by 15% NaOH solution, and then more water. This

should be done with extreme care to control the evolution of hydrogen gas.

Workup: The resulting slurry is stirred at room temperature for 30 minutes and then filtered.

The filter cake is washed thoroughly with diethyl ether.

Isolation: The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and the

solvent is removed under reduced pressure to yield the crude product.

Purification: The crude (6-aminopyridin-2-yl)methanol can be purified by column

chromatography on silica gel or by recrystallization to afford the pure compound.

Application as a Building Block in Drug Discovery
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The aminopyridine moiety is a privileged scaffold in medicinal chemistry due to its ability to

form key interactions with biological targets, particularly the hinge region of kinases. The (6-
aminopyridin-2-yl)methanol building block provides a strategic starting point for the synthesis

of a wide array of kinase inhibitors and other bioactive molecules. The primary amino group

and the hydroxyl group serve as versatile handles for further chemical modifications, such as

N-alkylation, acylation, and participation in coupling reactions.

Key Synthetic Transformations
The versatility of (6-aminopyridin-2-yl)methanol is demonstrated through its utility in various

synthetic transformations, enabling the construction of diverse chemical libraries for drug

discovery.

Boc Protection: The primary amino group can be protected with a tert-butyloxycarbonyl (Boc)

group to prevent its interference in subsequent reactions. This is typically achieved by reacting

(6-aminopyridin-2-yl)methanol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a

base.

Suzuki and Sonogashira Coupling Reactions: The pyridine ring can be functionalized through

palladium-catalyzed cross-coupling reactions. For these reactions, the (6-aminopyridin-2-
yl)methanol scaffold would first need to be halogenated. The resulting halo-pyridine derivative

can then undergo Suzuki coupling with boronic acids or Sonogashira coupling with terminal

alkynes to introduce a variety of substituents, expanding the chemical diversity of the

synthesized compounds.

Workflow for Derivative Synthesis
To cite this document: BenchChem. [(6-Aminopyridin-2-yl)methanol: A Versatile Scaffold in
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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